molecular formula C10H20N7O8P B575822 Guanosine 5'-monophosphate-[8-3H] diammonium salt CAS No. 179382-90-2

Guanosine 5'-monophosphate-[8-3H] diammonium salt

Cat. No.: B575822
CAS No.: 179382-90-2
M. Wt: 399.293
InChI Key: ZHSQCOUQMRQBQP-QPIIICEFSA-N
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Description

Guanosine 5’-monophosphate-[8-3H] diammonium salt is a radiolabeled nucleotide derivative of guanosine monophosphate. It is used primarily in biochemical and molecular biology research to study nucleotide metabolism and signal transduction pathways. The compound is labeled with tritium ([8-3H]), a radioactive isotope of hydrogen, which allows for the tracking and quantification of the nucleotide in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine 5’-monophosphate-[8-3H] diammonium salt involves the incorporation of tritium into the guanosine monophosphate molecule. This is typically achieved through catalytic hydrogenation in the presence of tritium gas. The reaction conditions must be carefully controlled to ensure the selective incorporation of tritium at the desired position on the guanosine molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale tritium labeling, which requires specialized facilities and equipment to handle radioactive materials safely. The process includes the purification of the labeled compound to achieve high radiochemical purity, typically greater than 95% .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-monophosphate-[8-3H] diammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanosine 5’-monophosphate-[8-3H] diammonium salt is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects by participating in nucleotide metabolism and signal transduction pathways. It acts as a substrate for various enzymes, including guanylate cyclase and phosphodiesterases, which regulate the levels of cyclic guanosine monophosphate in cells. The tritium label allows researchers to track the compound’s distribution and metabolism in biological systems .

Comparison with Similar Compounds

Uniqueness: Guanosine 5’-monophosphate-[8-3H] diammonium salt is unique due to its radiolabel, which allows for precise tracking and quantification in research applications. This makes it particularly valuable for studying dynamic processes in living cells and tissues .

Biological Activity

Guanosine 5'-monophosphate (GMP) is a nucleotide that plays a critical role in various biological processes, including cellular signaling, energy metabolism, and as a precursor for RNA synthesis. The specific compound Guanosine 5'-monophosphate-[8-3H] diammonium salt is a radiolabeled form of GMP, which allows researchers to study its biological activity in greater detail. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C10H12N5O8P
  • Molecular Weight : 407.19 g/mol
  • CAS Number : 5550-12-9
  • Purity : ≥96% (by HPLC)

Guanosine 5'-monophosphate exerts its biological effects primarily through its role as a signaling molecule. It is involved in the synthesis of cyclic GMP (cGMP), which acts as a secondary messenger in various signaling pathways. The biological activities associated with GMP include:

  • Cell Proliferation : GMP can influence cell growth and division by modulating signaling pathways such as the PI3K/Akt pathway.
  • Apoptosis Regulation : GMP has been shown to play a role in apoptosis, potentially through the activation of caspases and other apoptotic factors.
  • Antioxidant Effects : It may enhance cellular antioxidant defenses by promoting the expression of glutathione and other protective molecules.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Cell ProliferationPromotes growth in various cell lines through cGMP signaling
Apoptosis InductionInduces apoptosis in cancer cells via caspase activation
Antioxidant ActivityEnhances cellular antioxidant defenses
Modulation of SignalingInfluences multiple signaling pathways including PI3K/Akt

Case Studies

  • Cytotoxicity in Cancer Cells :
    A study investigated the cytotoxic effects of GMP on HeLa and HL-60 cell lines. The results indicated that GMP treatment led to significant cell death in a dose-dependent manner, suggesting its potential as an anticancer agent.
  • Effects on Neuronal Cells :
    Research conducted on neuronal cell lines demonstrated that GMP could enhance neuroprotective mechanisms, possibly by increasing cGMP levels which are crucial for neuronal survival and function.
  • Signal Transduction Pathways :
    Another study highlighted how GMP modulates the PI3K/Akt signaling pathway, which is vital for cell survival and metabolism. This modulation was observed to be beneficial in conditions like oxidative stress.

Properties

IUPAC Name

diazanium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-8-tritio-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O8P.2H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2*1H3/t3-,5-,6-,9-;;/m1../s1/i2T;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSQCOUQMRQBQP-QPIIICEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[NH4+].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N7O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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